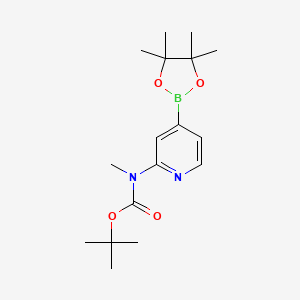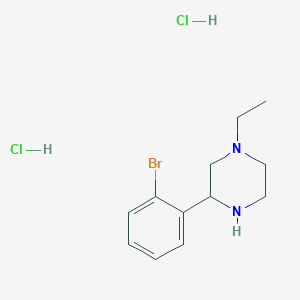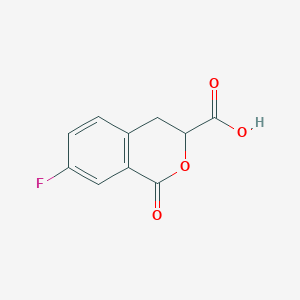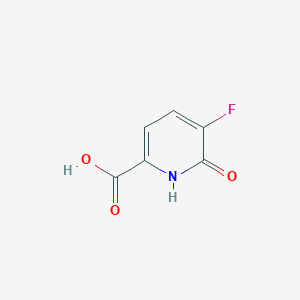
4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole
Overview
Description
4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole, also known as 4-Bromo-5-MBOC-3-CPO, is an organic compound belonging to the oxazole family. It is a white crystalline solid with a melting point of 131-133°C and a molecular weight of 348.29 g/mol. 4-Bromo-5-MBOC-3-CPO has a variety of applications in scientific research due to its unique chemical properties.
Scientific Research Applications
Synthesis of Extended Oxazoles
4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole serves as a reactive scaffold for the synthesis of extended oxazole molecules. These scaffolds can undergo various substitution reactions to prepare alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles, showcasing their versatility in creating a diverse set of compounds. The bromomethyl analogue, in particular, offers a more reactive alternative for C-alkylation, facilitating the synthesis of complex oxazole derivatives like Oxaprozin (Patil & Luzzio, 2016).
Regioselective Synthesis
A straightforward and efficient method for synthesizing 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles demonstrates the compound's role in regioselective synthesis. This method relies on the reaction of 2-aryl-4,5-dimethyl-1,3-oxazoles with N-bromosuccinimide or N-chlorosuccinimide under mild conditions, yielding halomethyl isomers with high regioselectivity (Yamane, Mitsudera, & Shundoh, 2004).
Cross-Coupling Reactions
The synthesis and utility of 4-bromomethyl-2-chlorooxazole as a building block for cross-coupling reactions are highlighted in research. This novel oxazole compound enables the synthesis of 2,4-disubstituted oxazoles through palladium-catalyzed Stille or Suzuki coupling reactions, showing selectivity for the bromomethyl position and allowing for further functionalization at the chloro position in subsequent steps (Young, Smith, & Taylor, 2004).
Application in Antimicrobial Compounds
The compound is also a precursor in synthesizing novel triazole derivatives with antimicrobial properties. Research into N2-hydroxymethyl and N2-aminomethyl derivatives of triazoles, incorporating the 4-bromophenyl and 3-chlorophenyl groups, has shown promise in creating compounds with significant antibacterial activity against various bacterial strains, underscoring its potential in developing new antimicrobial agents (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).
properties
IUPAC Name |
4-bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2ClNO/c11-5-8-9(12)10(14-15-8)6-1-3-7(13)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYKYXKCBSIFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2Br)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B1450581.png)


![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B1450584.png)

![2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate](/img/structure/B1450587.png)
![1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene](/img/structure/B1450588.png)


